molecular formula C9H11N3O B13069454 4-Ethyl-3-(furan-3-YL)-1H-pyrazol-5-amine

4-Ethyl-3-(furan-3-YL)-1H-pyrazol-5-amine

Cat. No.: B13069454
M. Wt: 177.20 g/mol
InChI Key: WQWYREKNOZSOMC-UHFFFAOYSA-N
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Description

4-Ethyl-3-(furan-3-YL)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a furan ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(furan-3-YL)-1H-pyrazol-5-amine typically involves the reaction of ethylhydrazine with furan-3-carbaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(furan-3-YL)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Ethyl-3-(furan-3-YL)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(furan-3-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-3-(furan-3-YL)-1H-pyrazol-5-amine is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

4-ethyl-5-(furan-3-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H11N3O/c1-2-7-8(11-12-9(7)10)6-3-4-13-5-6/h3-5H,2H2,1H3,(H3,10,11,12)

InChI Key

WQWYREKNOZSOMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2=COC=C2

Origin of Product

United States

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